3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases, which are enzymes that play crucial roles in cell signaling and regulation.
Scientific Research Applications
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for cancer and other diseases involving dysregulated kinase activity
Industry: Its derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
Future Directions
The future directions for this compound could involve further exploration of its therapeutic potential. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Therefore, this compound could be studied for similar activities. Additionally, the development of new synthetic protocols for the preparation of this compound could be another area of future research.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
This compound acts as a potent inhibitor of EGFR . It binds to the active site of the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition disrupts the normal functioning of the cell, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound’s action primarily affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Pharmacokinetics
The pharmacokinetic properties of these compounds suggest they have the potential for good bioavailability .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation and survival . This makes it a potential candidate for the treatment of cancers where EGFR is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which is then subjected to further reactions to introduce the piperidinyl and cyclopropylsulfonyl groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.
Uniqueness
3-(1-(cyclopropylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity for certain kinases. This makes it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15-13-2-1-7-16-14(13)17-10-19(15)11-5-8-18(9-6-11)23(21,22)12-3-4-12/h1-2,7,10-12H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOJVEYQEPQAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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